2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one
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Overview
Description
2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a cyclohexanone ring substituted with a hydroxy(pyridin-4-yl)methyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 4-pyridylmethanol under acidic conditions to form the desired product . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the hydroxy(pyridin-4-yl)methyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[Oxopyridin-4-yl)methyl]cyclohexan-1-one.
Reduction: Formation of 2-[Hydroxy(pyridin-4-yl)methyl]cyclohexanol.
Substitution: Formation of 2-[Chloro(pyridin-4-yl)methyl]cyclohexan-1-one or similar derivatives.
Scientific Research Applications
2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridinyl group can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit comparable biological activities.
4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one: This compound has a similar structure but with a different position of the pyridinyl group.
Uniqueness
2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
457053-28-0 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H15NO2/c14-11-4-2-1-3-10(11)12(15)9-5-7-13-8-6-9/h5-8,10,12,15H,1-4H2 |
InChI Key |
XMRRGLWNAQVZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=NC=C2)O |
Origin of Product |
United States |
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